2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide
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Overview
Description
2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a pyrrolidinone ring and an acetamide group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the acetamide group. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Advanced techniques such as catalytic hydrogenation and high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide
- 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl propanamide
Uniqueness
The unique structure of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-diprop-2-enyl acetamide, particularly the combination of the benzimidazole core with the pyrrolidinone ring and acetamide group, distinguishes it from similar compounds
Properties
IUPAC Name |
2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O2/c1-4-15-29(16-5-2)26(33)19-31-24-10-8-7-9-23(24)28-27(31)21-17-25(32)30(18-21)22-13-11-20(6-3)12-14-22/h4-5,7-14,21H,1-2,6,15-19H2,3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMHVHYNHWBDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(CC=C)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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